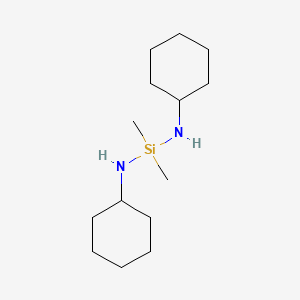
Ethenyl 8-methylnonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl 8-methylnonanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, specifically, is characterized by its unique structure, which includes an ethenyl group attached to an 8-methylnonanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 8-methylnonanoate typically involves esterification reactions. One common method is the reaction between 8-methylnonanoic acid and ethenol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 8-methylnonanoic acid, ethenol
Catalysts: Acid catalysts like sulfuric acid
Purification: Distillation or recrystallization to obtain pure this compound
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl 8-methylnonanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 8-methylnonanoic acid
Reduction: 8-methylnonanol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ethenyl 8-methylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Ethenyl 8-methylnonanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in ester hydrolysis, such as esterases.
Pathways: Modulation of lipid metabolism pathways, potentially affecting energy balance and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-methylnonanoate
- Ethyl nonanoate
- Isopentyl acetate
Uniqueness
Ethenyl 8-methylnonanoate is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar esters. This structural feature may enhance its utility in specific applications, such as targeted drug delivery or specialized industrial processes.
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
ethenyl 8-methylnonanoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 |
Clé InChI |
GADGVXXJJXQRSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


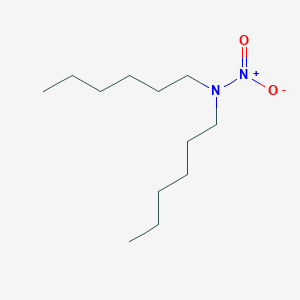
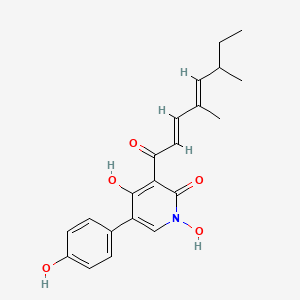
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

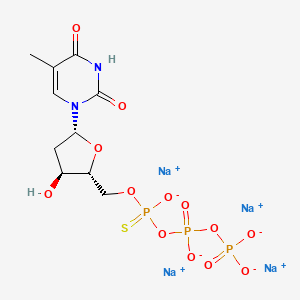
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
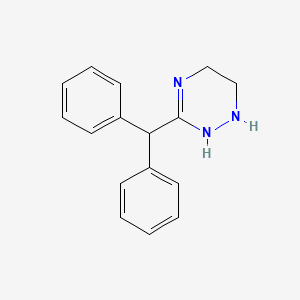
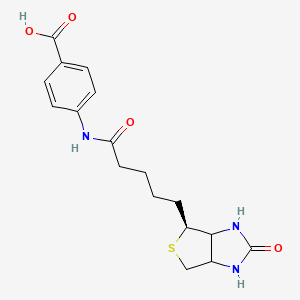
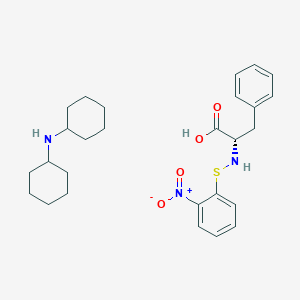
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
